

Application Notes and Protocols: CFT7455

Treatment in IMiD-Resistant Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cemsidomide

Cat. No.: B12406830

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

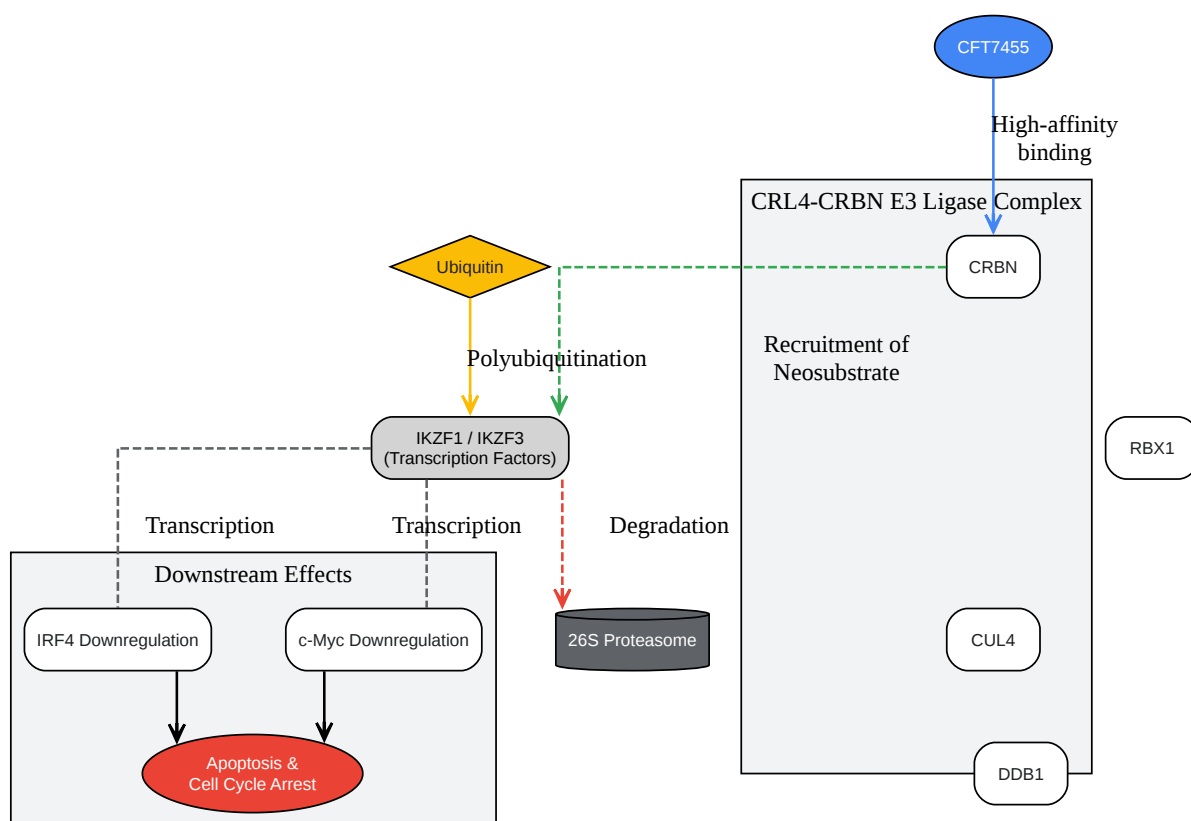
CFT7455 is a novel, orally bioavailable monofunctional degradation activating compound (MonoDAC™) designed to target the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[1] These transcription factors are crucial for the survival and proliferation of malignant B-cells, making them key therapeutic targets in hematologic malignancies like multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[1] CFT7455 demonstrates a high binding affinity to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), inducing the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[1] This targeted protein degradation leads to both direct anti-tumor activity and immunomodulatory effects.[1]

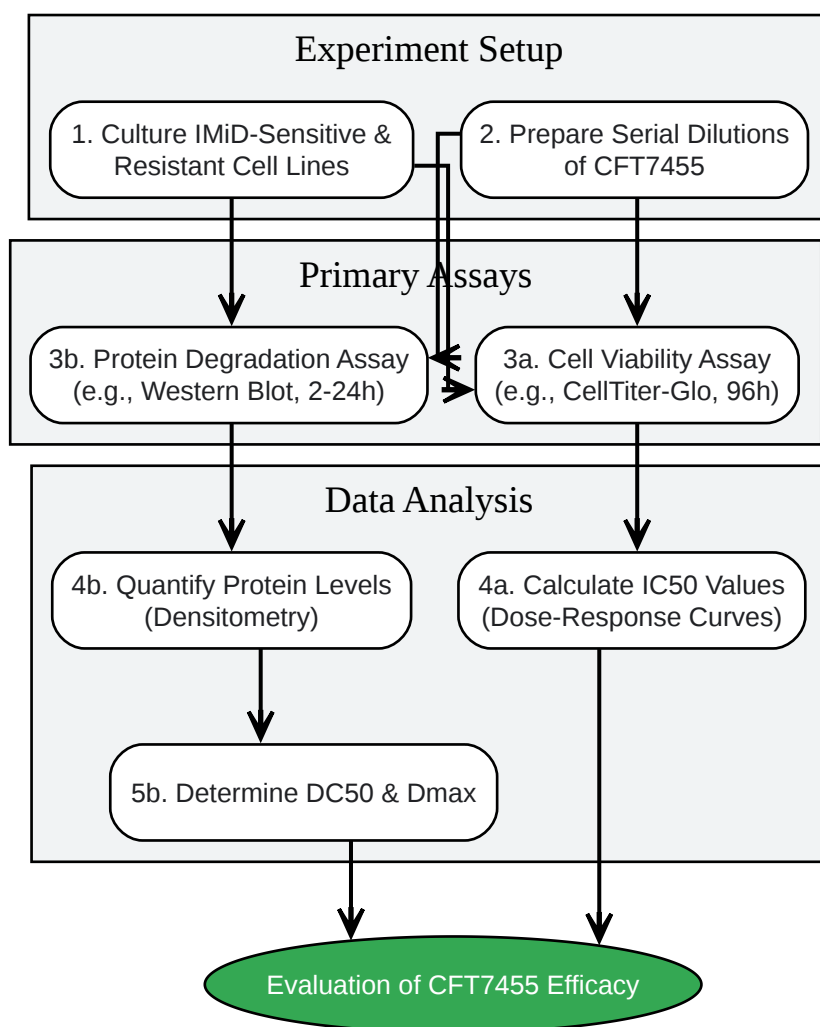
Preclinical data have highlighted CFT7455's potential as a best-in-class IKZF1/3 degrader, showing potent and durable responses, particularly in models resistant to existing immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide.[2] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of CFT7455 in IMiD-resistant cell lines.

Mechanism of Action

CFT7455 acts as a "molecular glue," binding with high affinity to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1] This binding alters the surface of CRBN, creating a novel interface for the recruitment of the neosubstrates IKZF1 and IKZF3.[1]

[3] The CRL4-CRBN complex then polyubiquitinates these transcription factors, marking them for degradation by the 26S proteasome.[1][3] The depletion of IKZF1 and IKZF3 in malignant B-cells disrupts essential downstream signaling pathways, including the downregulation of IRF4 and c-Myc, leading to cell cycle arrest and apoptosis.[2][4]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [aacrjournals.org](https://www.aacrjournals.org) [aacrjournals.org]
- 3. [c4therapeutics.com](https://www.c4therapeutics.com) [c4therapeutics.com]

- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: CFT7455 Treatment in IMiD-Resistant Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406830#cft7455-treatment-in-imid-resistant-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com